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2-(Aminomethyl)-6-methylnaphthalene
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Overview
Description
2-(Aminomethyl)-6-methylnaphthalene is an organic compound that belongs to the class of naphthalene derivatives It features a naphthalene ring system substituted with an aminomethyl group at the 2-position and a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-methylnaphthalene can be achieved through several methods. One common approach involves the alkylation of 6-methylnaphthalene with formaldehyde and ammonia or an amine under acidic conditions. This reaction typically proceeds via a Mannich reaction mechanism, where the formaldehyde and ammonia form an iminium ion intermediate that subsequently reacts with the naphthalene ring.
Another method involves the reduction of 2-(Nitromethyl)-6-methylnaphthalene using hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon. This reduction process converts the nitro group to an amino group, yielding the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Mannich reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-6-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are typical reagents for substitution reactions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, and sulfonated naphthalene derivatives.
Scientific Research Applications
Scientific Research Applications
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Synthesis of Complex Molecules
2-(Aminomethyl)-6-methylnaphthalene serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo electrophilic substitution reactions makes it useful for creating derivatives with enhanced biological activity. -
Biological Studies
Research has indicated that naphthalene derivatives can exhibit cytotoxic properties, making them candidates for anticancer agents. For example, studies on naphthylcombretastatins have shown that modifications to the naphthalene structure can lead to compounds with significant antitumor activity through mechanisms such as tubulin polymerization inhibition . -
Material Science
The compound can be used in the development of high-performance polymers. Its derivatives are being explored for their potential in producing polyesters with superior thermal and mechanical properties compared to conventional materials like polyethylene terephthalate (PET) .
Data Table: Applications Overview
Case Studies
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Naphthylcombretastatins
A study investigated new naphthalene analogues of combretastatin A-4, revealing that modifications to the naphthalene structure could enhance cytotoxicity against cancer cells. The study demonstrated that this compound could potentially serve as a precursor for synthesizing more potent analogues . -
Polymer Development
Research focused on the synthesis of poly(ethylene-2,6-naphthalenedicarboxylate) highlighted the role of this compound in producing high-performance polymers with improved thermal stability and strength compared to traditional polyethylene products . -
Dye Synthesis
The hydrogenation of this compound has been explored in dye production, where it acts as a precursor for various dye compounds used in textiles and other industries .
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-6-methylnaphthalene depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)naphthalene: Lacks the methyl group at the 6-position.
6-Methylnaphthalene: Lacks the aminomethyl group at the 2-position.
2-(Nitromethyl)-6-methylnaphthalene: Contains a nitro group instead of an amino group.
Uniqueness
2-(Aminomethyl)-6-methylnaphthalene is unique due to the presence of both the aminomethyl and methyl groups on the naphthalene ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for various applications that require specific reactivity and functionality.
Biological Activity
2-(Aminomethyl)-6-methylnaphthalene, a derivative of naphthalene, has garnered attention in various fields of biological research due to its potential therapeutic applications and toxicological implications. This article delves into the biological activity of this compound, focusing on its metabolic pathways, toxicity, and potential therapeutic uses.
Chemical Structure and Properties
This compound is characterized by the presence of an amino group and a methyl group attached to a naphthalene ring. Its chemical structure can be represented as follows:
Metabolism and Toxicity
Research indicates that compounds related to naphthalene, including this compound, undergo significant metabolic transformations in biological systems. The metabolism typically involves cytochrome P450 enzymes that facilitate the oxidation of the methyl group, leading to various hydroxymethyl-naphthalenes as metabolites .
Anticancer Potential
Recent investigations into naphthalene derivatives have highlighted their anticancer properties. For example, certain naphthalene derivatives have been tested against various cancer cell lines, showing moderate to high antiproliferative activity . The mechanism is believed to involve the inhibition of tubulin polymerization, which is crucial for cancer cell division.
Enzymatic Activity
The enzymatic degradation pathways of related compounds suggest that this compound could be activated through similar mechanisms. For instance, anaerobic degradation studies on 2-methylnaphthalene revealed that it is metabolized by sulfate-reducing bacteria through fumarate addition to the methyl group . This pathway could provide insights into the environmental persistence and biodegradability of related compounds.
Case Studies
Several case studies have explored the biological effects of methylnaphthalenes:
- Lung Toxicity in Mice : A study demonstrated that exposure to 2-methylnaphthalene led to significant lung lesions in mice. The severity was comparable to that observed with naphthalene exposure but less than that seen with 1-nitronaphthalene .
- Antiproliferative Activity : In vitro studies have shown that derivatives of naphthalene can inhibit the proliferation of cancer cell lines such as MCF-7 and HeLa, suggesting potential for development into anticancer agents .
Data Tables
Compound | Biological Activity | Toxicity Level |
---|---|---|
This compound | Potential anticancer activity against cell lines | Similar toxicity profile as methylnaphthalenes |
2-Methylnaphthalene | Lung toxicity; necrosis of bronchiolar cells | High (426 mg/kg exposure) |
1-Methylnaphthalene | Mild lung toxicity; lower than 2-methylnaphthalene | Moderate |
Properties
Molecular Formula |
C12H13N |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
(6-methylnaphthalen-2-yl)methanamine |
InChI |
InChI=1S/C12H13N/c1-9-2-4-12-7-10(8-13)3-5-11(12)6-9/h2-7H,8,13H2,1H3 |
InChI Key |
YYAXDKZFYWVKHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)CN |
Origin of Product |
United States |
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